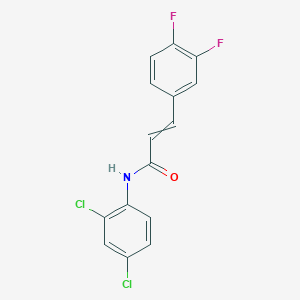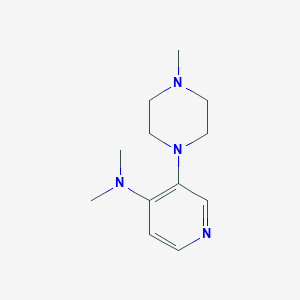
4,7-Dihydro-4,7-ethano-1-benzothiophen-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dihydro-4,7-ethano-1-benzothiophen-3(2H)-one is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dihydro-4,7-ethano-1-benzothiophen-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the use of a Friedel-Crafts acylation reaction, where a benzene derivative reacts with a thiophene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other techniques to improve yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dihydro-4,7-ethano-1-benzothiophen-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl, aryl, or other functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 4,7-Dihydro-4,7-ethano-1-benzothiophen-3(2H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a biological effect. The exact pathways involved would require detailed study using techniques such as molecular docking, enzyme assays, and cellular studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiophene: The parent compound, which lacks the ethano bridge.
Dihydrobenzothiophene: A reduced form of benzothiophene.
Ethylbenzothiophene: A derivative with an ethyl group attached to the benzothiophene ring.
Uniqueness
4,7-Dihydro-4,7-ethano-1-benzothiophen-3(2H)-one is unique due to the presence of the ethano bridge, which can influence its chemical reactivity and physical properties. This structural feature might confer specific advantages in terms of stability, reactivity, or interaction with biological targets compared to its analogs.
Propriétés
Numéro CAS |
760212-08-6 |
|---|---|
Formule moléculaire |
C10H10OS |
Poids moléculaire |
178.25 g/mol |
Nom IUPAC |
3-thiatricyclo[5.2.2.02,6]undeca-2(6),8-dien-5-one |
InChI |
InChI=1S/C10H10OS/c11-8-5-12-10-7-3-1-6(2-4-7)9(8)10/h1,3,6-7H,2,4-5H2 |
Clé InChI |
AYIXCFUDQWBRLH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=CC1C3=C2SCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


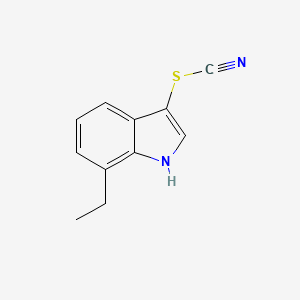
![(1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B12520256.png)
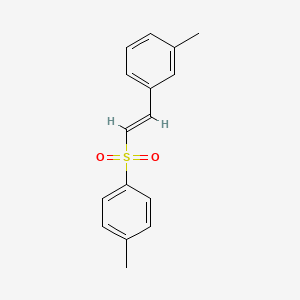
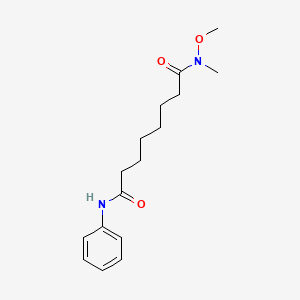
![2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid](/img/structure/B12520268.png)

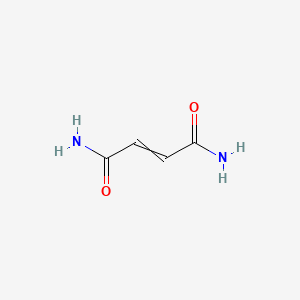
![4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12520287.png)
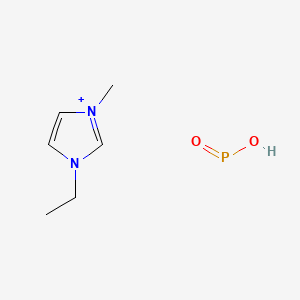
![[(2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]acetic acid](/img/structure/B12520299.png)

